5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
Overview
Description
5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate thiourea derivatives with propargyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the propargyl group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol has several applications in scientific research, including:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as conductive polymers and sensors.
Biological Studies: It is used in studies investigating enzyme inhibition and protein interactions, contributing to the understanding of various biochemical pathways.
Mechanism of Action
The mechanism of action of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can disrupt critical biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-thiol: Lacks the propargyl group but shares the thiadiazole core structure.
5-(Methylthio)-1,3,4-thiadiazole-2-thiol: Contains a methylthio group instead of the propargyl group.
5-(Phenylthio)-1,3,4-thiadiazole-2-thiol: Contains a phenylthio group instead of the propargyl group.
Uniqueness
5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol is unique due to the presence of the propargyl group, which imparts distinct reactivity and potential for forming various derivatives. This structural feature enhances its versatility in chemical synthesis and broadens its range of applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-prop-2-ynylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S3/c1-2-3-9-5-7-6-4(8)10-5/h1H,3H2,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWUDMOFAUYLTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NNC(=S)S1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372659 | |
Record name | 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53918-17-5 | |
Record name | 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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